molecular formula C26H39NO5 B1252503 1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one

1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one

Cat. No. B1252503
M. Wt: 445.6 g/mol
InChI Key: UGGPSLQRTUOXFD-LAHHVIPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one is a natural product found in Streptomyces with data available.

Scientific Research Applications

Heterocyclic Derivative Synthesis

The chemical compound you're interested in is related to the field of heterocyclic chemistry. A study by Janin et al. (1999) delved into the methylation of heterocyclic compounds like 3-cyano-6-hydroxypyridine-2(1H)-ones, which are structurally similar to your compound of interest. Their research contributes to the synthesis of new heterocyclic derivatives with potential biological activities. This study presents a method for preparing dimethoxy derivatives, relevant to the compound you're interested in, due to its methoxy groups (Janin, Y., Chiki, J., Legraverend, M., Huel, C., & Bisagni, E., 1999).

Potential Pharmacological Applications

Research by Högberg et al. (1990) explored compounds with a structure somewhat similar to the compound , specifically their antidopaminergic properties and potential as antipsychotic agents. This study highlights the significance of structural analogs in developing pharmacologically active compounds (Högberg, T., de Paulis, T., Johansson, L., Kumar, Y., Hall, H., & Ogren, S., 1990).

Synthesis of Nicotinonitrile Derivatives

Victory et al. (1989) investigated the synthesis of dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile, which shares similarities in its methoxy and hydroxy functional groups with your compound. This research contributes to the understanding of reaction mechanisms in the synthesis of complex organic molecules (Victory, P., Sempere, J., Borrell, J., & Crespo, A., 1989).

Marine Endophytic Fungi Derivatives

Xia et al. (2011) isolated compounds from marine endophytic fungi, including derivatives with methoxy and hydroxy groups, demonstrating the diversity and potential of natural sources in the synthesis of complex organic molecules. This research is relevant for understanding natural sources of structurally complex compounds (Xia, X., Li, Q., Li, J., Shao, C., Zhang, J., Zhang, Y., Liu, X., Lin, Y., Liu, C., & She, Z., 2011).

properties

Product Name

1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one

Molecular Formula

C26H39NO5

Molecular Weight

445.6 g/mol

IUPAC Name

1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one

InChI

InChI=1S/C26H39NO5/c1-10-19(4)24(30-7)20(5)16-18(3)13-11-12-17(2)14-15-22-21(6)23(28)25(31-8)26(32-9)27(22)29/h10-11,13-14,16,20,24,29H,12,15H2,1-9H3/b13-11+,17-14+,18-16+,19-10+/t20-,24+/m0/s1

InChI Key

UGGPSLQRTUOXFD-LAHHVIPTSA-N

Isomeric SMILES

C/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1O)OC)OC)C)/C)OC

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1O)OC)OC)C)C)OC

synonyms

piericidin B1 N-oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one
Reactant of Route 2
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one
Reactant of Route 3
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one
Reactant of Route 4
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one
Reactant of Route 5
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one
Reactant of Route 6
Reactant of Route 6
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one

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